molecular formula C11H13F2NO2 B1405214 4-Butoxy-2,6-difluorobenzamide CAS No. 1373920-96-7

4-Butoxy-2,6-difluorobenzamide

Cat. No. B1405214
M. Wt: 229.22 g/mol
InChI Key: YRKCXWHINVIJNZ-UHFFFAOYSA-N
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Description

“4-Butoxy-2,6-difluorobenzamide” is a synthetic compound with a molecular weight of 229.23 . It belongs to the class of difluorobenzoic acid amides.


Molecular Structure Analysis

The molecular formula of “4-Butoxy-2,6-difluorobenzamide” is C11H13F2NO2 . The InChI code is 1S/C11H13F2NO2/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H2,14,15) .

Scientific Research Applications

  • Ultrasound-Assisted Synthesis : A study by Harikumar and Rajendran (2014) discusses the use of ultrasound in synthesizing 1-butoxy-4-nitrobenzene, which relates to compounds similar to 4-Butoxy-2,6-difluorobenzamide. This method enhances reaction efficiency compared to traditional methods (Harikumar & Rajendran, 2014).

  • Antibacterial Drug Research : Research by Straniero et al. (2023) indicates that 2,6-difluorobenzamides have potential as antibacterial drugs, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023).

  • Bacterial Cell Division Inhibition : Chiodini et al. (2015) have identified 3-substituted 2,6-difluorobenzamides as potent inhibitors of the essential bacterial cell division protein FtsZ, highlighting their potential in developing new antistaphylococcal compounds (Chiodini et al., 2015).

  • Pesticide Industry Applications : A study by Yang et al. (2018) discusses the use of 2,6-Difluorobenzamide in the pesticide industry, outlining its efficient production using a biocatalytic process with recombinant Escherichia coli (Yang et al., 2018).

  • Synthesis Techniques : Research by Li Xiu-lian (2009) focuses on synthesizing 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile, emphasizing high product yield and environmental safety (Li Xiu-lian, 2009).

  • Acaricidal/Insecticidal Activities : Yu et al. (2015) describe the design and synthesis of oxazoline derivatives containing 2,6-difluorobenzamide, showing significant acaricidal and insecticidal activities (Yu et al., 2015).

  • Hydrolysis Kinetics : Research by Ren Haoming (2011) explores the hydrolysis kinetics of 2,6-difluorobenzonitrile, an important step in producing 2,6-difluorobenzamide, under high-temperature liquid water conditions (Ren Haoming, 2011).

  • Liquid Crystal Compounds : Mori et al. (1997) investigate the structure and properties of liquid crystalline compounds related to 4-Butoxy-2,6-difluorobenzamide, highlighting their potential in materials science (Mori et al., 1997).

  • Acaricide Synthesis : Cheng Zhi-ming (2009) discusses the synthesis of etoxazole, a process involving 2,6-difluorobenzamide, providing insights into the creation of effective acaricides (Cheng Zhi-ming, 2009).

  • Insecticide Synthesis : Zhang Xiao-jing (2007) reports on the synthesis of the insecticide Novaluron using 2,6-difluorobenzoyl isocyanate derived from 2,6-difluorobenzamide (Zhang Xiao-jing, 2007).

properties

IUPAC Name

4-butoxy-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-2-3-4-16-7-5-8(12)10(11(14)15)9(13)6-7/h5-6H,2-4H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKCXWHINVIJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butoxy-2,6-difluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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